

Precision in Sacubitrilat Bioanalysis: A Comparative Review of Internal Standards

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Compound of Interest		
Compound Name:	Sacubitrilat-d4	
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For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in developing robust and reliable bioanalytical methods. This guide provides a comparative analysis of the inter-day and intra-day precision for the quantification of Sacubitrilat, the active metabolite of Sacubitril, using its deuterated analog, **Sacubitrilat-d4**, and other internal standards. The data presented is compiled from published studies to aid in the informed selection of internal standards for pharmacokinetic and other drug development studies.

Comparative Precision of Internal Standards for Sacubitrilat Analysis

The precision of a bioanalytical method is a measure of the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). The following table summarizes the inter-day and intraday precision data for Sacubitrilat quantification using different internal standards as reported in various studies.



Internal Standard	Analyte	Concentrati on (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Reference
Sacubitrilat- d4	Sacubitrilat	Not Specified	1.3 - 7.4	1.3 - 7.4	Yang et al., 2024[1]
Sacubitril-d4	LBQ657 (Sacubitrilat)	5.00 (LLOQ)	8.8	12.5	Ni et al., 2021[2][3][4]
15.00 (LQC)	5.3	6.9	Ni et al., 2021[2][3][4]		
1600 (MQC)	2.5	4.1	Ni et al., 2021[2][3][4]		
8000 (HQC)	2.1	3.5	Ni et al., 2021[2][3][4]		
Telmisartan	Sacubitril	0.5 - 20,000	< 15	< 15	Chunduri & Dannana, 2016[5][6]

LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control

Experimental Protocols

The precision data presented above were generated using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Below are summaries of the experimental protocols from the cited studies.

Method Using Sacubitrilat-d4 (Yang et al., 2024)

- Sample Preparation: Protein precipitation of human plasma samples with acetonitrile.[1]
- Chromatography: Elution was performed on an X Select HSS T3 column (2.1 \times 100 mm, 5 μ m) with an isocratic mobile phase consisting of 0.1% formic acid in aqueous solution and 0.1% formic acid in acetonitrile. The total run time was 3.0 minutes.[1]



- Mass Spectrometry: Detection was performed using a tandem mass spectrometer with electrospray ionization.
- Internal Standard: Sacubitrilat-d4 was used as the deuterium internal standard for Sacubitrilat.[1]

Method Using Sacubitril-d4 (Ni et al., 2021)

- Sample Preparation: Protein precipitation of human plasma samples.[2][3][4]
- Chromatography: Separation was achieved on an Ultimate® XB-C18 column (2.1 × 50 mm, 3.5 μm) with a gradient elution using a mobile phase of acetonitrile, and 5 mM ammonium acetate and 0.1% formic acid in water.[2][3]
- Mass Spectrometry: Detection was carried out on a Triple Quad™ 4000 mass spectrometer with an electrospray ionization (ESI) source in the positive-ion multiple reaction monitoring (MRM) mode.[3]
- Internal Standard: Sacubitril-d4 was used as the internal standard for both Sacubitril and its metabolite LBQ657 (Sacubitrilat).[2][3][4]

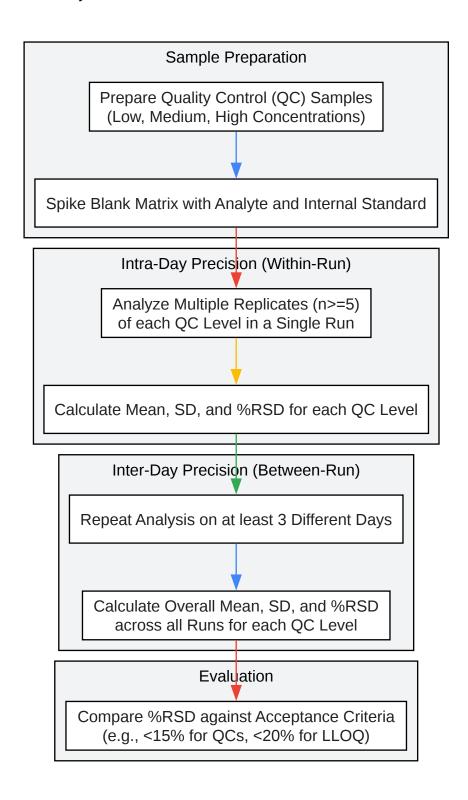
Method Using Telmisartan (Chunduri & Dannana, 2016)

- Sample Preparation: Deproteinization of 50 μL of rat plasma sample using 200 μL of acetonitrile.[5][6]
- Chromatography: A short chromatographic run of 1.50 minutes was achieved on a Hypersil Gold C18 column using a mobile phase composed of 0.1% formic acid in Milli-Q water and 0.1% formic acid in acetonitrile in a gradient elution mode.[5][6]
- Mass Spectrometry: Quantification was performed in the positive electrospray ionization mode using multiple reaction monitoring.[5]
- Internal Standard: Telmisartan was used as the internal standard.[5][6]

Experimental Workflow for Precision Assessment



The following diagram illustrates a typical workflow for the assessment of inter-day and intraday precision in a bioanalytical method validation.



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Workflow for Assessing Inter-day and Intra-day Precision.

Conclusion

The data indicates that both deuterated (**Sacubitrilat-d4**, Sacubitril-d4) and non-deuterated analog (Telmisartan) internal standards can be used to achieve acceptable precision in the bioanalysis of Sacubitrilat, with reported RSDs generally falling within the typical acceptance criteria of <15% for quality control samples as per regulatory guidelines. The use of a stable isotope-labeled internal standard like **Sacubitrilat-d4** is often preferred as it closely mimics the analyte's chemical and physical properties, which can lead to better compensation for variability during sample processing and analysis. The choice of internal standard will ultimately depend on the specific requirements of the assay, including the matrix, the desired sensitivity, and the availability and cost of the standard. The provided experimental protocols offer a starting point for the development and validation of robust bioanalytical methods for Sacubitrilat.

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